Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride
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Overview
Description
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride: is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route often begins with the cyclization of appropriate precursors under controlled conditions to form the indole ring system. This is followed by the introduction of methyl groups at specific positions through alkylation reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- Rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- Rac-(4aR,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride
Uniqueness
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride stands out due to its unique pyridoindole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
85248-60-8 |
---|---|
Molecular Formula |
C13H20Cl2N2 |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m1../s1 |
InChI Key |
XWLFAMANDIWUKH-IZUPTLQPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C.Cl.Cl |
SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |
95751-51-2 | |
Synonyms |
(-)-stobadin (-)-stobadin dihydrochloride (-)-stobadine (-)-stobadine dihydrochloride 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole carbidine DH 1011 DH-1011 dicarbine dicarbine dihydrochloride dicarbine dihydrochloride, (+)-isomer dicarbine dihydrochloride, (cis)-(+)-isomer dicarbine dihydrochloride, (cis)-(-)-isomer dicarbine dihydrochloride, (trans)-isomer dicarbine fumarate (1:1) dicarbine hydrochloride dicarbine oxalate (1:1), (cis)-(+)-isomer dicarbine, (cis)-(+)-isomer dicarbine, (cis)-(+-)-isomer dicarbine, (cis)-(-)-isomer DP 10131 DP-1031 stobadin stobadin dihydrochloride stobadin dipalmitate stobadine stobadine dihydrochloride stobadine dipalmitate |
Origin of Product |
United States |
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